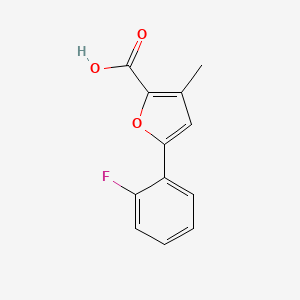
N-(3-Fluoro-2-iodobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluoro-2-iodobenzyl)ethanamine is an organic compound that features a benzyl group substituted with fluorine and iodine atoms, attached to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-iodobenzyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-iodobenzyl alcohol.
Conversion to Benzyl Halide: The alcohol is converted to the corresponding benzyl halide using reagents such as thionyl chloride or phosphorus tribromide.
Amination: The benzyl halide is then reacted with ethanamine under basic conditions to yield this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(3-Fluoro-2-iodobenzyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include reduced amines or alcohols.
科学的研究の応用
N-(3-Fluoro-2-iodobenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Fluoro-2-iodobenzyl)ethanamine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.
類似化合物との比較
Similar Compounds
- N-(2-Iodobenzyl)ethanamine
- N-(3-Fluoro-4-methoxybenzyl)ethanamine
- N-(3,4-Difluorobenzyl)ethanamine
Uniqueness
N-(3-Fluoro-2-iodobenzyl)ethanamine is unique due to the specific positioning of the fluorine and iodine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H11FIN |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
N-[(3-fluoro-2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11FIN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |
InChIキー |
ZSFMZZYLFMOPMX-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(C(=CC=C1)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)




![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)





